dimethylsilane](/img/structure/B13469487.png)
[(2S)-2-amino-3,3-difluoropropoxy](tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3,3-difluoropropoxydimethylsilane is a compound that features a unique combination of functional groups, including an amino group, difluoropropoxy group, and a tert-butyl dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-difluoropropoxydimethylsilane typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group, followed by the introduction of the difluoropropoxy group through nucleophilic substitution reactions. The tert-butyl dimethylsilane group is then introduced using standard silylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactor systems, which offer efficient and sustainable synthesis methods .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3,3-difluoropropoxydimethylsilane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The difluoropropoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoropropoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the difluoropropoxy position.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3,3-difluoropropoxydimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-3,3-difluoropropoxydimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the difluoropropoxy group can participate in hydrophobic interactions. The tert-butyl dimethylsilane group provides steric hindrance, influencing the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-3,3-difluoropropoxydimethylsilane can be compared with other silylated amino compounds and difluorinated compounds.
- Similar compounds include [(2S)-2-amino-3,3-difluoropropoxy]trimethylsilane and [(2S)-2-amino-3,3-difluoropropoxy]triethylsilane.
Uniqueness
The uniqueness of (2S)-2-amino-3,3-difluoropropoxydimethylsilane lies in its combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl dimethylsilane group provides steric protection, making it more resistant to hydrolysis and oxidation compared to similar compounds .
Propiedades
Fórmula molecular |
C9H21F2NOSi |
|---|---|
Peso molecular |
225.35 g/mol |
Nombre IUPAC |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m0/s1 |
Clave InChI |
IWWXFOIHMHTSMR-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H](C(F)F)N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
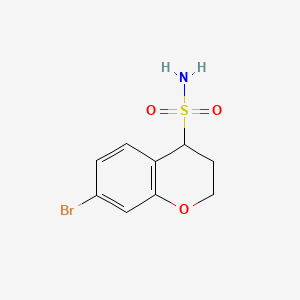


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
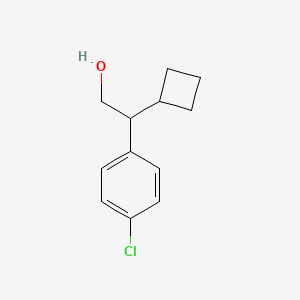
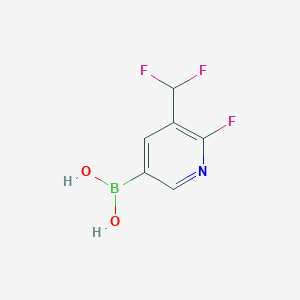
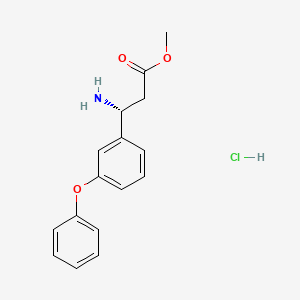
![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
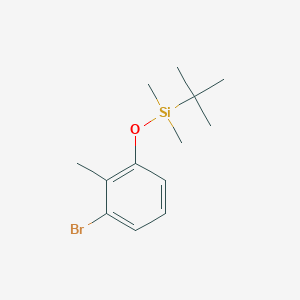
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)

